molecular formula C19H21N3O4 B3572375 [4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-pyridin-4-ylmethanone

[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-pyridin-4-ylmethanone

Cat. No.: B3572375
M. Wt: 355.4 g/mol
InChI Key: IBFPIAJNVNPZAC-UHFFFAOYSA-N
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Description

[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-pyridin-4-ylmethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,6-dimethoxybenzoyl group and a pyridin-4-ylmethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-pyridin-4-ylmethanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the 2,6-dimethoxybenzoyl and pyridin-4-ylmethanone groups. Common reagents used in these reactions include piperazine, 2,6-dimethoxybenzoyl chloride, and pyridine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-pyridin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-pyridin-4-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of [4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-pyridin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

  • [4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-phenylmethanone
  • [4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-benzylmethanone
  • [4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-methylmethanone

Uniqueness

Compared to similar compounds, [4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-pyridin-4-ylmethanone stands out due to its unique combination of the piperazine ring, 2,6-dimethoxybenzoyl group, and pyridin-4-ylmethanone moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-25-15-4-3-5-16(26-2)17(15)19(24)22-12-10-21(11-13-22)18(23)14-6-8-20-9-7-14/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFPIAJNVNPZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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